K 259-2

描述

Overview of K-259-2 within Natural Product Chemistry

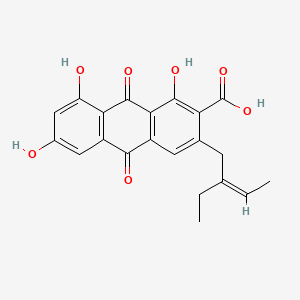

K-259-2 is identified as a natural product, specifically characterized by an anthraquinone (B42736) moiety within its chemical structure researchgate.netnih.gov. This compound, with a molecular formula of C21H18O7 and a molecular weight of 382.37, is derived from biological fermentation nih.govinvivochem.cn. It was successfully isolated from the cultured broth of Micromonospora olivasterospora strain K-259 nih.govgoogle.com. The microorganism Micromonospora olivasterospora belongs to the genus Micromonospora, which is part of the order Actinomycetales google.com.

In the realm of natural product chemistry, K-259-2 is notable for its inhibitory effects on Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase nih.govamericanchemicalsuppliers.comtargetmol.com. It is also described as a unique calmodulin antagonist researchgate.netgoogle.co.kr. Its solubility profile indicates it is readily soluble in acetic acid, soluble in methanol (B129727) and water, and sparingly soluble in chloroform, ethyl acetate, acetone, and ethanol (B145695) google.com. Upon isolation, K-259-2 can form red needle crystals google.com.

Historical Context of its Discovery and Initial Characterization

The discovery of K-259-2 dates back to research conducted by Kyowa Hakko Kogyo Co Ltd. A patent for "Substance K-259-2 and a process for producing the same" was filed on April 16, 1986, and subsequently granted on September 8, 1987 google.com. Key researchers involved in its characterization included Y. Matsuda, K. Asano, I. Kawamoto, and H. Kase nih.gov.

Initial characterization revealed that K-259-2 possessed the ability to effectively dilate blood vessels, particularly arteries in mammals, which highlighted its potential as a novel vasodilator google.com. Further detailed research findings established its specific inhibitory activity against Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase. The inhibitory concentrations (IC50 values) for K-259-2 against enzyme preparations from bovine brain and heart were determined, as shown in Table 1 nih.govamericanchemicalsuppliers.com.

Table 1: Inhibitory Concentrations (IC50) of K-259-2 on Various Enzyme Activities

| Enzyme Source/Activity | IC50 (µM) nih.govamericanchemicalsuppliers.com |

| Ca2+ and calmodulin-stimulated phosphodiesterase (bovine brain) | 6.6 |

| Ca2+ and calmodulin-stimulated phosphodiesterase (bovine heart) | 2.9 |

| Basal phosphodiesterase activity (bovine brain, with EGTA) | 27.4 |

| Calmodulin-independent phosphodiesterase (bovine heart) | 40.7 |

| Protein kinase C (rat brain) | 45.8 |

These findings indicated K-259-2's more potent inhibition of Ca2+ and calmodulin-stimulated phosphodiesterase compared to its effects on basal enzyme activity, calmodulin-independent phosphodiesterase, and protein kinase C nih.gov.

Structure

3D Structure

属性

CAS 编号 |

102819-46-5 |

|---|---|

分子式 |

C21H18O7 |

分子量 |

382.4 g/mol |

IUPAC 名称 |

3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid |

InChI |

InChI=1S/C21H18O7/c1-3-9(4-2)5-10-6-12-17(19(25)15(10)21(27)28)20(26)16-13(18(12)24)7-11(22)8-14(16)23/h3,6-8,22-23,25H,4-5H2,1-2H3,(H,27,28)/b9-3- |

InChI 键 |

SYTAMFWHVQWAKV-OQFOIZHKSA-N |

手性 SMILES |

CC/C(=C/C)/CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |

规范 SMILES |

CCC(=CC)CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

K259-2; K 259-2; K 2592 |

产品来源 |

United States |

Origin and Microbial Production of K 259 2

Source Organism Identification: Micromonospora olivasterospora K-259

K-259-2 is a chemical compound isolated from the cultured broth of Micromonospora olivasterospora K-259 americanchemicalsuppliers.comscispace.comnih.govresearchgate.net. This specific strain, Micromonospora olivasterospora K-259, was originally obtained from a soil sample collected in Nagaizumi-cho, Suntogun, Shizuoka, Japan amazonaws.com.

The taxonomic classification of strain K-259 places it within the genus Micromonospora, belonging to the order Actinomycetales google.com. Key characteristics that support this classification include its mesophilic nature and the absence of aerial mycelium google.com. Furthermore, Micromonospora olivasterospora K-259 is characterized by the formation of single spores at the apical ends of simply branched vegetative mycelia, with no observed fragmentation of the mycelium google.com. Biochemical analysis of the cell wall reveals the presence of 2,6-diamino-3-hydroxy-pimelic acid, while whole-cell sugar analysis indicates the presence of xylose and arabinose google.com.

Fermentation and Biosynthetic Considerations

The production of K-259-2 relies on fermentation techniques utilizing Micromonospora olivasterospora K-259 scispace.comnih.govvulcanchem.com. The microorganism can be cultivated using conventional methods established for Actinomyces strains google.com.

Following the fermentation process, K-259-2 can be effectively isolated from the cultured broth. The initial step involves separating the microbial cells from the broth, typically achieved through methods such as filtration or centrifugation google.com. The resulting filtrate or supernatant is then subjected to treatment with an adsorbing resin, such as Diaion HP-10, to facilitate the adsorption of the active compound google.com. Subsequent elution of the adsorbed material is performed using a suitable solvent, such as methanol (B129727), followed by the removal of the solvent through evaporation under reduced pressure google.com. Further purification steps, such as allowing the solution to stand, can lead to the crystallization of K-259-2 in the form of red needle crystals google.com.

Putative Biosynthetic Pathways: Relevance of Anthraquinone (B42736) Moieties in Natural Products

A defining structural feature of K-259-2 is the presence of an anthraquinone moiety nih.govresearchgate.net. Anthraquinones are a broad class of polycyclic compounds characterized by an unsaturated diketone structure, often referred to as a quinoid moiety researchgate.netnih.gov. These compounds represent a significant family of structurally diverse natural products, many of which exhibit a wide range of biological activities researchgate.netnih.govnih.govmdpi.com.

In bacteria and fungi, the biosynthesis of anthraquinones predominantly proceeds via the polyketide pathway nih.govnih.govmdpi.comnih.govnih.gov. This pathway specifically involves type II polyketide synthases (PKS II) and typically initiates with the enzymatic elongation of acetyl and malonyl CoA precursors nih.govnih.gov. These precursors are subsequently cyclized to form the characteristic aromatic anthraquinone rings nih.gov. Non-reducing polyketide synthases (NR-PKSs) are known to regulate the biosynthesis of anthraquinones nih.gov.

Recent research has also shed light on the biosynthesis of more complex anthraquinone-containing natural products, such as anthraquinone-fused enediynes. In these instances, the anthraquinone moiety has been shown to originate from the product of a conserved iterative type I polyketide synthase (PKSE) nih.gov. Specifically, a second molecule of the PKSE/TE product, identified as 1,3,5,7,9,11,13-pentadecaheptaene, has been demonstrated to serve as a precursor for the anthraquinone component nih.gov.

Chemical Information for K-259-2

K-259-2 is also known by the synonym 1,6,8-Trihydroxy-3-[(Z)-2-ethyl-2-butenyl]-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid americanchemicalsuppliers.com.

| Property | Value |

| Molecular Formula | C21H18O7 |

| Molecular Weight | 382.37 |

| PubChem CID | 6438946 |

| CAS No. | 102819-46-5 |

Chemical Synthesis and Analog Development of K 259 2

Strategies for Total Synthesis of K-259-2

The total synthesis of natural products with intricate structures like K-259-2 often requires innovative strategies to overcome inherent chemical complexities.

Initial efforts towards the total synthesis of K-259-2, a unique calmodulin antagonist, highlighted the inherent complexities associated with its molecular framework. A "first synthetic approach" to K-259-2 was reported in 2018, focusing on achieving regiospecificity and the successful fabrication of its core motif. researchgate.netresearchgate.net A significant methodological challenge in this synthesis involved the preparation of a "heavily substituted bromo naphthoate," an intermediate crucial for constructing the K-259-2 structure. researchgate.net This suggests that the precise and selective construction of the polycyclic anthraquinone (B42736) core, along with the correct stereochemistry and functional group placement, were primary hurdles in earlier synthetic endeavors.

The development of novel methodologies is essential for efficient access to K-259-2 and its various analogs, allowing for systematic structure-activity relationship studies. One notable method for preparing a derivative of K-259-2 involves its methylation. A trimethyl derivative of K-259-2 can be obtained through methylation using diazomethane. d-nb.info This specific example illustrates a strategy for modifying the parent compound to explore the impact of structural alterations on its properties.

Early Synthetic Approaches and Methodological Challenges

Synthesis of Structural Derivatives and Analogs (e.g., K-259-3)

The exploration of structural derivatives and analogs of K-259-2 is crucial for understanding the relationship between chemical structure and biological function. While specific detailed synthetic routes for a compound explicitly named "K-259-3" as a direct analog of K-259-2 were not found in the available literature, the general approach to creating derivatives involves targeted modifications of the parent K-259-2 structure. As exemplified by the methylation of K-259-2 to yield its trimethyl derivative, such modifications aim to alter specific functional groups or introduce new moieties. d-nb.info This systematic derivatization allows researchers to probe the molecular recognition and interaction mechanisms of K-259-2.

Molecular Mechanisms of Action of K 259 2

Inhibition of Cyclic Nucleotide Phosphodiesterases (PDEs)

K-259-2 has been shown to inhibit the activity of cyclic nucleotide phosphodiesterases. nih.govnih.gov The PDE superfamily consists of 11 families (PDE1-PDE11), classified based on their substrate specificity, regulatory properties, and amino acid sequences. wikipedia.orgahajournals.org K-259-2's inhibitory effects are particularly notable on specific PDE types. nih.govnih.gov

Specificity for Ca2+ and Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase (CaM-PDE)

Research indicates that K-259-2 is a potent inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase (CaM-PDE), also known as PDE1. nih.govnih.govahajournals.orgpnas.org This class of PDEs requires both Ca2+ ions and the regulatory protein calmodulin for full activation. ahajournals.orgahajournals.org Studies using enzyme preparations from bovine brain and heart demonstrated that K-259-2 effectively inhibited the Ca2+ and calmodulin-stimulated activity of these enzymes. nih.gov The IC50 values for this inhibition were reported as 6.6 µM for bovine brain enzyme and 2.9 µM for bovine heart enzyme. nih.gov

Table 1: IC50 Values of K-259-2 on PDE Activity

| Enzyme Source (Bovine) | Activation State | IC50 (µM) | Citation |

| Brain CaM-PDE | Ca2+ and Calmodulin-stimulated | 6.6 | nih.gov |

| Heart CaM-PDE | Ca2+ and Calmodulin-stimulated | 2.9 | nih.gov |

| Brain PDE | Basal (EGTA) | 27.4 | nih.gov |

| Heart PDE | Calmodulin-independent | 40.7 | nih.gov |

Modulatory Effects on Calmodulin (CaM) Function

K-259-2 has been shown to interact with calmodulin. nih.gov The inhibition of calmodulin-activated phosphodiesterase by K-259-2 can be overcome by increasing the concentration of calmodulin. nih.gov Direct interaction between K-259-2 and calmodulin has been confirmed through the use of hydrophobic fluorescent probes. nih.gov This suggests that K-259-2 may exert its effect, in part, by interfering with the ability of calmodulin to activate CaM-PDE. nih.gov

Direct Interaction with Enzyme Active Sites

While K-259-2 interacts with calmodulin, evidence also suggests a direct interaction with the enzyme itself. nih.gov Unlike some other calmodulin antagonists, K-259-2 does not interact significantly with phosphatidylserine (B164497) or sodium oleate (B1233923). nih.gov This supports the hypothesis that K-259-2 may inhibit the enzyme not solely through calmodulin antagonism but also by directly interacting with the phosphodiesterase enzyme. nih.gov PDEs possess a conserved catalytic domain containing an active site where substrate hydrolysis occurs. oup.comnih.gov This active site is a deep hydrophobic pocket with metal-binding domains essential for catalytic function. oup.comnih.gov

Competitive Inhibition Kinetics with Substrates (e.g., cAMP)

Kinetic analysis has revealed that K-259-2 exhibits competitive inhibition with respect to the substrate, such as cAMP, for the trypsin-activated phosphodiesterase. nih.gov Competitive inhibition occurs when the inhibitor binds to the same active site as the substrate, competing for the binding site. sci-hub.seucdavis.edulibretexts.org This type of inhibition can typically be overcome by increasing the concentration of the substrate. sci-hub.seucdavis.edulibretexts.org The observation of competitive kinetics with cAMP indicates that K-259-2 likely binds to the catalytic site of the enzyme, preventing cAMP from binding and being hydrolyzed. nih.govsci-hub.se

Effects on Calmodulin-Independent Cyclic Nucleotide Phosphodiesterases

In addition to its potent effects on CaM-dependent PDE, K-259-2 also inhibits calmodulin-independent cyclic nucleotide phosphodiesterases, albeit to a lesser extent. nih.gov The basal activity of bovine brain enzyme (activity in the presence of EGTA to chelate Ca2+) and calmodulin-independent cyclic nucleotide phosphodiesterase from bovine heart were inhibited by K-259-2 with higher IC50 values (27.4 µM and 40.7 µM, respectively) compared to the CaM-stimulated activity. nih.gov This suggests that while K-259-2 has a preference for the CaM-dependent form, it can also interact with and inhibit other PDE isoforms. nih.gov

Role as a PDE4 Inhibitor

While K-259-2 is primarily characterized as a CaM-PDE inhibitor (PDE1), some sources mention its potential role or inclusion in discussions related to PDE4 inhibitors. wikipedia.orgavancesenfibrosispulmonar.com However, the primary research cited focuses on its activity against CaM-dependent PDE. nih.govnih.gov PDE4 enzymes are a distinct family of PDEs that are specific for hydrolyzing cAMP and are prevalent in immune cells and the central nervous system. wikipedia.orgavancesenfibrosispulmonar.com While the provided search results highlight K-259-2's activity against PDE1, further detailed studies would be required to definitively characterize its potency and selectivity against specific PDE4 subtypes compared to PDE1 and other PDE families.

Inhibition of Protein Kinase C (PKC)

Studies have shown that K-259-2 exhibits inhibitory activity against protein kinase C (PKC). While its potency is more pronounced against Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase, K-259-2 also inhibits protein kinase C isolated from rat brain. The inhibition of protein kinase C by K-259-2 occurs to a lesser extent compared to its effect on calmodulin-stimulated phosphodiesterase activity. The half-maximal inhibitory concentration (IC50) for K-259-2 against protein kinase C from rat brain has been reported. nih.gov

| Enzyme Source and Type | K-259-2 IC50 (µM) |

| Rat brain Protein Kinase C | 45.8 |

| Bovine brain Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase | 6.6 |

| Bovine heart Ca2+/calmodulin-stimulated cyclic nucleotide phosphodiesterase | 2.9 |

| Bovine brain basal cyclic nucleotide phosphodiesterase | 27.4 |

| Bovine heart calmodulin-independent cyclic nucleotide phosphodiesterase | 40.7 |

Data derived from research on the inhibitory effects of K-259-2 on various enzyme preparations. nih.gov

Comparative Mechanistic Analysis with Other Enzyme Inhibitors (e.g., KS-619-1, W-7, Chlorpromazine)

K-259-2, along with the related compound KS-619-1, has been compared to other known enzyme inhibitors such as W-7 and Chlorpromazine, particularly in the context of calmodulin-dependent cyclic nucleotide phosphodiesterase inhibition. Both K-259-2 and KS-619-1 are described as novel anionic anthraquinone (B42736) metabolites. nih.gov They have been shown to inhibit the activation of bovine brain phosphodiesterase induced by calmodulin, sodium oleate, or limited proteolysis with comparable potency. nih.gov The inhibition of calmodulin-activated phosphodiesterase by K-259-2 or KS-619-1 can be overcome by increasing the concentration of calmodulin, suggesting an interaction with calmodulin. nih.gov Direct interaction of K-259-2 and KS-619-1 with calmodulin has been confirmed using hydrophobic fluorescent probes. nih.gov

In contrast, the mechanisms of inhibition by W-7 and Chlorpromazine show notable differences. W-7 is known as a selective calmodulin antagonist. Chlorpromazine, while having various targets, is primarily recognized as a dopamine (B1211576) antagonist with effects on other receptors, including serotonergic, histaminergic, and adrenergic receptors.

A key distinction in their interaction with calmodulin-dependent phosphodiesterase involves the effect of lipids. The addition of phosphatidylserine or sodium oleate to the reaction mixture was found to attenuate the inhibition of calmodulin-dependent phosphodiesterase by W-7, Chlorpromazine, and other compounds like trifluoperazine (B1681574) and compound 48/80. nih.gov However, these lipids had little to no effect on the inhibition by K-259-2 or KS-619-1. nih.gov This suggests that unlike W-7 and Chlorpromazine, which may interact with the enzyme or calmodulin in a manner influenced by these lipids, K-259-2 and KS-619-1 appear to inhibit the enzyme not solely through calmodulin antagonism but potentially also through direct interaction with the enzyme itself, in a manner less affected by phosphatidylserine or sodium oleate. nih.gov

Kinetic analysis has indicated that the inhibition of trypsin-activated phosphodiesterase by K-259-2 or KS-619-1 is competitive with respect to cyclic AMP. nih.gov

| Inhibitor | Calmodulin-activated PDE Inhibition Attenuated by Phosphatidylserine/Sodium Oleate | Potential Direct Enzyme Interaction (less affected by lipids) | Primary Mechanism (Other Known) |

| K-259-2 | Little or no effect nih.gov | Yes (Suggested) nih.gov | PDE and PKC inhibition nih.gov |

| KS-619-1 | Little or no effect nih.gov | Yes (Suggested) nih.gov | PDE and PKC inhibition |

| W-7 | Yes nih.gov | No (Implied by lipid effect) | Calmodulin antagonism |

| Chlorpromazine | Yes nih.gov | No (Implied by lipid effect) | Dopamine antagonism |

Comparative analysis of the mechanistic properties of K-259-2 and KS-619-1 with W-7 and Chlorpromazine. nih.gov

| Compound | Source Organism | CaM-stimulated PDE (Brain) IC50 (µM) | CaM-stimulated PDE (Heart) IC50 (µM) | Basal PDE (Brain) IC50 (µM) | Calmodulin-independent PDE (Heart) IC50 (µM) | PKC (Rat Brain) IC50 (µM) |

| K-259-2 | Micromonospora olivasterospora nih.gov | 6.6 nih.gov | 2.9 nih.gov | 27.4 nih.gov | 40.7 nih.gov | 45.8 nih.gov |

| KS-619-1 | Streptomyces californicus | 2.0 | 1.5 | 12.3 | 25.9 | 151 |

Inhibitory activity (IC50 values) of K-259-2 and KS-619-1 against various phosphodiesterase and protein kinase C preparations. nih.gov

Biological and Biochemical Activities of K 259 2 in Research Models

Modulation of Intracellular Signaling Cascades

Intracellular signaling cascades are crucial for transmitting information within cells, regulating a myriad of cellular functions. K-259-2 has been shown to modulate these cascades through its interaction with key enzymes.

Impact on Cyclic Nucleotide Homeostasis (cAMP, cGMP)

Cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are vital second messengers in numerous signaling pathways. Their intracellular concentrations are tightly regulated by the balance between their synthesis by cyclases and their degradation by phosphodiesterases (PDEs). K-259-2 has been identified as an inhibitor of cyclic nucleotide phosphodiesterase wikipedia.org. Specifically, it acts as an inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase invivochem.cnwikipedia.orguni.lueasychem.org. This inhibitory action can lead to an increase in the intracellular levels of cAMP and/or cGMP, thereby impacting downstream signaling events that are mediated by these cyclic nucleotides. Research indicates that K-259-2 is an inhibitor of PDE4, an enzyme family that addresses cyclic nucleotides like cAMP and cGMP and degrades these cellular messengers.

Influence on Calcium-Calmodulin Dependent Pathways

Calcium ions and the calcium-binding protein calmodulin play a central role in a wide array of cellular processes, often in conjunction with cyclic nucleotides. Calmodulin, upon binding calcium, can interact with and activate various enzymes, including certain phosphodiesterases. As a Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase inhibitor, K-259-2 directly influences pathways where the activity of these PDEs is regulated by calcium and calmodulin invivochem.cnwikipedia.orguni.lueasychem.org. By inhibiting this specific type of phosphodiesterase, K-259-2 can affect the interplay between calcium signaling, calmodulin activation, and cyclic nucleotide hydrolysis, thereby modulating downstream events controlled by these convergent pathways.

Applications in Enzymology and Biochemical Research

The specific inhibitory activity of K-259-2 makes it a valuable tool in enzymology and biochemical research for dissecting the roles of particular enzymes and signaling modules.

Probing PDE and PKC Enzyme Kinetics and Allosteric Regulation

K-259-2's established activity as an inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase allows researchers to use it to probe the kinetic properties and potentially the allosteric regulation of these specific PDE enzymes invivochem.cnwikipedia.orguni.lueasychem.org. By observing the effects of K-259-2 on enzyme activity under varying conditions, researchers can gain insights into substrate binding, catalytic mechanisms, and how calcium-calmodulin binding influences the enzyme's conformation and activity. While K-259-2 is known to inhibit certain phosphodiesterases, specific research findings detailing its use for probing Protein Kinase C (PKC) enzyme kinetics and allosteric regulation were not found in the consulted literature.

Utility as a Tool for Dissecting Cellular Signaling Networks

Interplay with Core Metabolic Pathways

Effects on Nucleotide Metabolism

K 259-2 has been characterized as a novel inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase. nih.gov This compound was isolated from the cultured broth of Micromonospora olivasterospora K-259. Cyclic nucleotide phosphodiesterases are enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial secondary messengers derived from ATP and GTP, respectively, in various cellular signaling cascades. By inhibiting these enzymes, this compound can influence the intracellular concentrations of cyclic nucleotides, thereby affecting downstream physiological processes regulated by these molecules.

Studies utilizing enzyme preparations from bovine brain and heart have provided quantitative data on the inhibitory potency of this compound against Ca2+ and calmodulin-stimulated cyclic nucleotide phosphodiesterase activity. The reported half-maximal inhibitory concentration (IC50) values for this compound were 6.6 µM against the enzyme from bovine brain and 2.9 µM against the enzyme from bovine heart. These findings indicate a potent inhibitory effect of this compound on the calmodulin-dependent activity of this enzyme in these tissues.

In addition to its primary effect on calmodulin-dependent cyclic nucleotide phosphodiesterase, this compound also exhibited inhibitory activity, albeit to a lesser extent, against other related enzymes. The basal activity of the bovine brain enzyme (measured in the presence of EGTA instead of Ca2+/calmodulin), calmodulin-independent cyclic nucleotide phosphodiesterase from bovine heart, and protein kinase C from rat brain were inhibited by this compound with higher IC50 values of 27.4 µM, 40.7 µM, and 45.8 µM, respectively. This suggests a degree of selectivity for the Ca2+ and calmodulin-dependent form of the phosphodiesterase.

The inhibition of calmodulin-dependent cyclic nucleotide phosphodiesterase by this compound directly impacts the metabolic pathways that regulate cyclic nucleotide levels, which are integral components of broader nucleotide metabolism and signaling networks.

Structure Activity Relationship Sar and Structural Analogs of K 259 2

Comparative SAR Studies with Naturally Occurring and Synthetic Analogs (e.g., KS-619-1, K-259-3)

Comparative studies between K-259-2 and KS-619-1, another anthraquinone (B42736) metabolite inhibitor of CaM-PDE, have revealed similar inhibitory profiles. Both compounds inhibit the activation of bovine brain phosphodiesterase induced by calmodulin, sodium oleate (B1233923), or limited proteolysis with comparable potency. The inhibition of calmodulin-activated phosphodiesterase by both K-259-2 and KS-619-1 can be overcome by increasing the concentration of calmodulin, suggesting a competitive or reversible binding mode with respect to CaM.

The IC50 values for K-259-2 and KS-619-1 against Ca2+ and calmodulin-stimulated bovine brain and heart phosphodiesterase have been reported:

| Compound | Enzyme Source | IC50 (µM) |

| K-259-2 | Bovine Brain | 6.6 wikipedia.org |

| K-259-2 | Bovine Heart | 2.9 wikipedia.org |

| KS-619-1 | Bovine Brain | 2.0 |

| KS-619-1 | Bovine Heart | 1.5 |

These data indicate that KS-619-1 is slightly more potent than K-259-2 in inhibiting the calmodulin-stimulated enzyme from both sources. Despite this difference in potency, their similar responses to increasing calmodulin concentrations and lack of interaction with phosphatidylserine (B164497) or sodium oleate suggest they share a similar mechanism of action involving CaM antagonism, possibly coupled with direct enzyme interaction. While K-259-3 is mentioned in the context of these compounds, detailed comparative SAR data for K-259-3 were not available in the provided sources.

Rational Design and Synthesis of K-259-2 Analogs for Targeted Modulation

The determination of K-259-2's structure jinpanlab.comnih.gov provides a foundation for the rational design of analogs aimed at modulating its activity or improving its properties. Rational drug design approaches typically involve understanding the interaction of the ligand with its target at a molecular level, often guided by SAR studies and computational modeling.

Based on the identified pharmacophoric elements and the comparative SAR with KS-619-1, rational design strategies for K-259-2 analogs could focus on modifying key regions of the molecule. Potential modifications could include alterations to the (2Z-2-ethyl-2-butenyl) side chain, variations in the number and position of hydroxyl groups on the anthraquinone core, or modifications to the carboxylic acid group. These modifications could aim to enhance binding affinity to CaM or the enzyme, improve selectivity, or tune other pharmacological properties.

Advanced Research Methodologies for K 259 2 Investigation

Spectroscopic and Biophysical Techniques for Molecular Interaction Analysis

Spectroscopic and biophysical techniques play a crucial role in understanding the molecular interactions of K-259-2. Spectral studies were fundamental in the initial determination of K-259-2's chemical structure, identifying its core anthraquinone (B42736) structure and side chain. ncpsb.org.cn

Further investigation into the interaction between K-259-2 and its primary target, calmodulin-dependent cyclic nucleotide phosphodiesterase (CaM-PDE), has utilized biophysical approaches. Direct interaction between K-259-2 and calmodulin was confirmed through the use of hydrophobic fluorescent probes. clinisciences.com This finding is significant as it suggests a mechanism of inhibition involving the modulation of calmodulin's interaction with the enzyme. Unlike some known calmodulin antagonists, K-259-2 does not appear to interact with phosphatidylserine (B164497) or sodium oleate (B1233923). clinisciences.com This distinct interaction profile highlights the unique binding characteristics of K-259-2.

Computational Chemistry and In Silico Approaches

Computational chemistry and in silico approaches are valuable tools for exploring the potential interactions and binding characteristics of small molecules with biological targets. These methods, including molecular docking and molecular dynamics simulations, can provide theoretical insights into binding modes, affinities, and conformational changes. guidetomalariapharmacology.orgmrc.ac.ukuni-freiburg.de

Molecular Docking Simulations of K-259-2 with Target Enzymes

Molecular docking simulations are commonly used to predict the preferred binding orientation (pose) of a ligand within the active site or a specific binding pocket of a target protein and to estimate the binding affinity. This technique involves algorithms that explore various possible binding poses and score them based on their predicted interaction energy. While molecular docking can provide valuable initial insights into potential interactions, its accuracy can be influenced by factors such as the scoring function used and the flexibility of the ligand and receptor. Although the outline specifies this as a research methodology for K-259-2, specific detailed research findings or data from molecular docking simulations of K-259-2 with its target enzymes, such as phosphodiesterases or protein kinase C, were not found in the consulted literature.

Molecular Dynamics Simulations to Elucidate Binding Conformances

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time, accounting for the flexibility of the molecular system. MD simulations can offer insights into the stability of the ligand-protein complex, the conformational changes induced upon binding, and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) under simulated physiological conditions. This approach complements molecular docking by providing information about the dynamic behavior of the complex. uni-freiburg.de Similar to molecular docking, specific detailed research findings or data from molecular dynamics simulations specifically investigating the binding conformances of K-259-2 with its target enzymes were not found in the consulted literature.

Quantitative Biochemical Assays for Enzyme Inhibition and Specificity Profiling

Quantitative biochemical assays are essential for characterizing the inhibitory activity and specificity of K-259-2 against various enzymes. These assays provide crucial data on the potency of inhibition, typically expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

Studies have shown that K-259-2 inhibits the activity of Ca2+ and calmodulin-stimulated cyclic nucleotide phosphodiesterase from bovine brain and heart, with IC50 values of 6.6 µM and 2.9 µM, respectively. nih.gov K-259-2 also demonstrated inhibitory activity, albeit to a lesser extent (higher IC50 values), against other enzymes tested, including the basal activity of the bovine brain enzyme (IC50 = 27.4 µM), calmodulin-independent cyclic nucleotide phosphodiesterase from bovine heart (IC50 = 40.7 µM), and protein kinase C from rat brain (IC50 = 45.8 µM). nih.gov

These results indicate that K-259-2 exhibits a degree of selectivity towards calmodulin-dependent phosphodiesterase compared to the other tested enzymes.

Kinetic analysis of the inhibition of trypsin-activated phosphodiesterase by K-259-2 revealed a competitive inhibition pattern with respect to cAMP. clinisciences.com This suggests that K-259-2 competes with the substrate (cAMP) for binding to the enzyme's active site. Furthermore, the inhibition of calmodulin-activated phosphodiesterase by K-259-2 could be overcome by increasing the concentration of calmodulin, indicating a relationship between K-259-2, calmodulin, and the enzyme in the inhibitory mechanism. clinisciences.com

The following table summarizes the inhibitory activity of K-259-2 against various enzyme preparations:

| Enzyme Source and Type | IC50 (µM) |

| Bovine brain Ca2+ and calmodulin-stimulated PDE | 6.6 |

| Bovine heart Ca2+ and calmodulin-stimulated PDE | 2.9 |

| Bovine brain enzyme basal activity (EGTA instead of Ca2+/CaM) | 27.4 |

| Bovine heart calmodulin-independent PDE | 40.7 |

| Rat brain protein kinase C | 45.8 |

Data derived from search result nih.gov.

These quantitative biochemical assays provide fundamental data on the potency and initial specificity profile of K-259-2, guiding further research into its potential therapeutic applications.

Broader Academic Implications and Future Research Directions

K-259-2 as a Chemical Probe for Enzyme Biology Research

Chemical probes are indispensable tools in enzyme biology, utilized to perturb or monitor the function of specific enzymes within complex biological systems. K 259-2's demonstrated inhibitory activity against CaM-PDE positions it as a valuable chemical probe for studying the roles and regulation of this enzyme class.

Research has shown that K-259-2 inhibits the activation of bovine brain phosphodiesterase induced by calmodulin, sodium oleate (B1233923), or limited proteolysis with considerable potency. Specifically, the inhibition of calmodulin-activated phosphodiesterase by K-259-2 can be overcome by increasing the concentration of calmodulin, indicating an interaction with the CaM regulatory pathway. Furthermore, direct interaction between K-259-2 and calmodulin has been confirmed using hydrophobic fluorescent probes. This suggests that K-259-2 can serve as a tool to investigate the mechanisms of CaM-dependent PDE activation and the nature of its interaction with calmodulin.

Unlike some other reported CaM antagonists, K-259-2 does not appear to interact with phosphatidylserine (B164497) or sodium oleate. This distinct interaction profile suggests that K-259-2 may inhibit the enzyme not solely through CaM antagonism but potentially also via direct interaction with the phosphodiesterase enzyme itself. This characteristic makes K-259-2 a valuable probe for dissecting the different modes of PDE regulation and inhibition.

The inhibitory potency of K-259-2 has been quantified, with IC50 values of 6.6 µM and 2.9 µM reported for its effect on Ca2+ and calmodulin-stimulated PDE activity in preparations from bovine brain and heart, respectively. These data highlight its effectiveness as an inhibitor in enzymatic assays, reinforcing its utility as a chemical probe for in vitro and potentially cellular studies of CaM-PDE function.

Potential for Investigating Uncharacterized PDE and PKC Isoforms or Subtypes

The phosphodiesterase (PDE) superfamily is diverse, comprising multiple families and isoforms that play critical roles in regulating cellular levels of cyclic nucleotides, such as cAMP and cGMP. Protein kinase C (PKC) is another key enzyme family involved in various signaling pathways, and there are known interactions and crosstalk between PKC and PDE pathways, including PKC-mediated phosphorylation and activation of certain PDE isoforms.

While this compound is known to inhibit CaM-dependent PDE, its potential interactions with a broader spectrum of PDE and PKC isoforms or subtypes, particularly those that are less well-characterized, represent a significant area for future research. Given the structural diversity within both the PDE and PKC families, investigating the inhibitory profile of this compound across a wider range of these enzymes could reveal novel isoform-specific effects. This could help in understanding the functional roles of specific, less-studied isoforms and their involvement in various cellular processes.

Exploring the affinity and efficacy of this compound against different PDE families (e.g., PDE1, PDE2, PDE3, PDE4, etc.) and their splice variants could provide insights into the structural determinants of this compound binding and inhibition. Similarly, investigating its effects on various PKC isozymes could shed light on potential off-target interactions or previously unappreciated links between anthraquinone (B42736) compounds and PKC signaling. Such studies could utilize enzyme activity assays and binding studies with recombinant proteins or cell lines expressing specific isoforms.

Exploration of Novel Molecular Targets and Interaction Modalities (e.g., non-enzymatic protein targeting, protein-protein interactions)

Beyond its established activity against CaM-PDE, this compound's chemical structure, an anionic anthraquinone, suggests the potential for interactions with a wider array of biological targets. Future research could explore novel molecular targets, including non-enzymatic proteins and protein-protein interactions (PPIs).

Targeting PPIs has emerged as a promising strategy in chemical biology and drug discovery, offering opportunities to modulate cellular pathways at points not addressable by inhibitors of enzyme active sites. Given that this compound interacts directly with calmodulin, a protein that mediates numerous PPIs, it is plausible that this compound could interfere with other CaM-mediated protein interactions or even interact with other proteins independent of calmodulin.

Activity-based protein profiling (ABPP) and other chemical proteomic approaches utilizing modified versions of this compound as probes could be employed to globally identify proteins that bind to or are modulated by this compound in a cellular context. This could reveal unexpected targets, including structural proteins, regulatory proteins, or proteins involved in transport or scaffolding.

Furthermore, investigating the interaction modalities of this compound is crucial. While its interaction with CaM has been noted, understanding the specific binding sites and conformational changes induced by this compound could inform the design of future probes or therapeutic agents. Techniques such as structural biology (e.g., X-ray crystallography, NMR spectroscopy) and advanced biophysical methods could provide detailed insights into how this compound interacts with its targets at the molecular level.

Biosynthetic Engineering Strategies for K-259-2 and Related Natural Products

This compound is a natural product derived from the microorganism Micromonospora olivasterospora. The biosynthesis of natural products in microorganisms is a complex process governed by specific enzymatic pathways encoded by biosynthetic gene clusters. Understanding and manipulating these pathways through biosynthetic engineering offers significant potential for increasing the yield of this compound, producing structural analogs with altered properties, or even discovering novel related compounds.

Future research could focus on elucidating the complete biosynthetic pathway of this compound in Micromonospora olivasterospora. This would involve identifying the genes encoding the enzymes responsible for the biosynthesis of the anthraquinone core structure and the specific modifications that lead to this compound, such as the addition of the 2Z-2-ethyl-2-butenyl group and the carboxylation.

Once the biosynthetic gene cluster is identified, various engineering strategies can be applied. This could include optimizing the expression of pathway genes in the native producer or heterologous hosts, such as E. coli or yeast, to enhance this compound production. Additionally, domain swapping or directed evolution of biosynthetic enzymes could be used to generate structural variants of this compound, potentially leading to compounds with improved potency, selectivity, or novel biological activities. Cell-free synthetic biology approaches could also be explored for the in vitro reconstitution and manipulation of the this compound biosynthetic pathway.

Integration of K-259-2 Research into Systems Biology and Pathway Analysis

Understanding the full biological impact of a compound like this compound requires integrating knowledge of its molecular targets with broader cellular networks and pathways. Systems biology approaches, which aim to model and analyze biological systems as a whole, are well-suited for this purpose.

Future research could integrate findings on this compound's interactions with PDEs, potential effects on PKCs, and any newly identified targets into systems biology frameworks. This could involve constructing or utilizing existing biological networks that include PDE and PKC signaling pathways, as well as pathways related to cyclic nucleotide metabolism and calcium signaling.

By analyzing how this compound perturbs these networks, researchers can gain a more holistic understanding of its cellular effects. This could involve analyzing transcriptomic, proteomic, or metabolomic data from cells or tissues treated with this compound and integrating this data with network models. Pathway analysis tools can identify the biological pathways that are significantly impacted by this compound treatment.

常见问题

Basic Research Questions

Q. How can I formulate a research question on K 259-2’s mechanism of action using established scientific frameworks?

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question aligns with practical and academic goals. For example: "Does this compound inhibit [specific pathway] in [cell type/model], and how does this compare to existing inhibitors?" Use PICO (Population, Intervention, Comparison, Outcome) for clinical contexts .

- Avoid overly broad phrasing (e.g., "What does this compound do?") and focus on testable variables (e.g., concentration ranges, biological targets) .

Q. What are the best practices for conducting a literature review on this compound’s synthesis and characterization?

- Use databases like PubMed, SciFinder, or Web of Science with Boolean operators (e.g., "this compound" AND "synthesis" NOT "commercial") to filter primary sources .

- Prioritize peer-reviewed journals and avoid unreliable platforms like . Organize findings in a table comparing synthesis methods, yields, and analytical techniques (e.g., NMR, HPLC) .

Q. How should I design a preliminary experiment to assess this compound’s stability under varying pH conditions?

- Follow reproducibility guidelines : include controls (e.g., buffer-only samples), replicate trials (n ≥ 3), and validate stability using spectroscopic or chromatographic methods .

- Document raw data in appendices and report processed data (mean ± SD) in the main text, noting outliers or instrument limitations (e.g., detection thresholds) .

Advanced Research Questions

Q. How can I resolve contradictions in reported bioactivity data for this compound across different studies?

- Perform a systematic error analysis : compare experimental conditions (e.g., cell lines, assay protocols), purity of compounds, and statistical methods (e.g., t-tests vs. ANOVA) .

- Use cross-validation with orthogonal assays (e.g., in vitro enzymatic activity vs. in vivo efficacy) to confirm findings .

Q. What experimental strategies can isolate this compound’s effects from confounding variables in complex biological systems?

- Implement modular experimental design :

- Phase 1 : Test this compound in simplified systems (e.g., purified enzymes) to establish baseline activity.

- Phase 2 : Gradually introduce complexity (e.g., co-cultures, animal models) while controlling for variables like metabolism or protein binding .

Q. How should I statistically analyze dose-response relationships for this compound in heterogeneous cell populations?

- Apply non-linear regression models (e.g., Hill equation) to calculate EC₅₀ values. Address heterogeneity using cluster analysis or mixed-effects models .

- Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni) .

Q. What methodologies are recommended for integrating this compound’s structural and functional data into computational models?

- Combine molecular docking (e.g., AutoDock) with MD simulations to predict binding affinities and conformational changes. Validate predictions via mutagenesis studies .

- Curate data in standardized formats (e.g., SMILES for structure, CSV for kinetics) to facilitate reproducibility .

Data Management and Reporting

Q. How can I ensure compliance with ethical standards when publishing negative or inconclusive results for this compound?

- Disclose all experimental parameters (e.g., batch variability, failed replicates) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Frame negative results as contributions to ruling out hypotheses (e.g., "this compound shows no efficacy in [model], suggesting pathway redundancy") .

Q. What are the key elements of a research proposal for funding studies on this compound’s novel applications?

- Structure the proposal using IMRAD (Introduction, Methods, Results, Discussion) with emphasis on:

- Innovation : Highlight gaps in existing literature (e.g., lack of in vivo toxicity data).

- Methodological rigor : Detail validation steps (e.g., positive/negative controls, blinded analysis) .

- Include a Gantt chart to outline milestones (e.g., synthesis, screening, validation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。